molecular formula C17H15N3O4S B2897575 N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 921562-42-7

N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No. B2897575
CAS RN: 921562-42-7
M. Wt: 357.38
InChI Key: HNQCJCNRLAVGCN-UHFFFAOYSA-N
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Description

“N-(4-{[(4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide” is a chemical compound. It appears as a white solid with a melting point of 190-198°C . The compound has been characterized using various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using various spectroscopic techniques. The 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum provides information about the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 190-198°C . The 1H-NMR, 13C-NMR, and IR data provide information about the structure and functional groups of the molecule .

Scientific Research Applications

Antiprotozoal and Antimalarial Applications

One of the derivatives, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, has shown promising antiprotozoal and antimalarial activities. This compound exhibited strong DNA affinities and demonstrated excellent in vitro activity against T. b. rhodesiense and P. falciparum, two pathogens responsible for sleeping sickness and malaria, respectively. Notably, it also showed significant in vivo activity in the trypanosomal STIB900 mouse model, indicating its potential as a therapeutic agent against these diseases (Ismail et al., 2004).

Anticancer and Analgesic Properties

Another study focused on novel benzodifuranyl compounds derived from visnaginone and khellinone, including derivatives of the furan-2-carboxamide structure. These compounds were evaluated for their analgesic and anti-inflammatory activities, with some showing high COX-2 selectivity indices and protective analgesic activities. This suggests their potential utility in developing new analgesic and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Antimicrobial Activity

Further research into azole derivatives starting from furan-2-carbohydrazide, leading to compounds like 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol, demonstrated notable antimicrobial activities. These compounds were effective against a range of microorganisms, suggesting the potential for developing new antimicrobial agents based on this chemical framework (Başoğlu et al., 2013).

Biological Activities and Molecular Characterization

The compound N-(thiazol-2-yl)furan-2-carboxamide was synthesized and characterized, showing good antimicrobial activity against various microorganisms. This research underscores the utility of furan-2-carboxamide derivatives in pharmacological applications, highlighting their potential as broad-spectrum antimicrobial agents (Cakmak et al., 2022).

properties

IUPAC Name

N-[4-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-23-13-6-4-11(5-7-13)18-15(21)9-12-10-25-17(19-12)20-16(22)14-3-2-8-24-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQCJCNRLAVGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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